5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide

Melanoma Oncology Pharmacogenomics

Choose Dacarbazine (4342-03-4) for its unique, context-dependent activity that cannot be substituted by Temozolomide. Crucial for probing NRAS vs. BRAF mutant melanoma differential sensitivity, validating PK/PD methods, or replicating the curative ABVD regimen in Hodgkin lymphoma research. Ensure your translational models are clinically relevant with this irreplaceable alkylating agent.

Molecular Formula C6H10N6O
Molecular Weight 182.18 g/mol
CAS No. 4342-03-4
Cat. No. B1669748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide
CAS4342-03-4
Synonyms5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide
Biocarbazine
Carboxamide, Dimethyl Imidazole
Dacarbazine
Decarbazine
Deticene
DIC
Dimethyl Imidazole Carboxamide
Dimethyl Triazeno Imidazole Carboxamide
DTIC
DTIC Dome
DTIC-Dome
DTICDome
ICDT
Imidazole Carboxamide, Dimethyl
NSC 45388
NSC-45388
NSC45388
Molecular FormulaC6H10N6O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=C(NC=N1)C(=O)N
InChIInChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)
InChIKeyFDKXTQMXEQVLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility1.36e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (Dacarbazine, CAS 4342-03-4): An Alkylating Prodrug with Established Roles in Melanoma and Hodgkin Lymphoma


5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide, universally known as Dacarbazine (DTIC), is a synthetic triazene antineoplastic alkylating agent [1]. It functions as a prodrug, requiring hepatic activation via cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2E1) through oxidative N-demethylation to yield its active metabolite, monomethyl triazeno imidazole carboxamide (MTIC) [2]. MTIC subsequently decomposes to a reactive methyl diazonium ion, which methylates DNA at the O6 and N7 positions of guanine, leading to DNA cross-linking, inhibition of DNA, RNA, and protein synthesis, and ultimately apoptosis . This agent is not cell-cycle-phase specific and has been a cornerstone of chemotherapy for metastatic malignant melanoma and a critical component of the ABVD regimen for Hodgkin lymphoma .

Why In-Class Substitution of 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide is Not Supported by Evidence


Despite sharing a common active metabolite (MTIC) with the oral alkylating agent temozolomide (TMZ), direct substitution of 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (Dacarbazine) is contraindicated by differential pharmacodynamic and pharmacokinetic evidence. While both agents methylate DNA, Dacarbazine demonstrates a unique, context-dependent activity that is not fully recapitulated by TMZ. Specifically, in preclinical models, the growth-inhibitory effects of Dacarbazine have been shown to differ from TMZ based on the genetic background of the tumor cell, a distinction not observed with TMZ [1]. Furthermore, Dacarbazine's role in established curative combination regimens like ABVD for Hodgkin lymphoma is based on decades of clinical data showing high complete response rates (75-85%), an efficacy endpoint for which TMZ has not been validated as an equivalent substitute in this specific combination [2]. The physicochemical properties of the two compounds also differ significantly; Dacarbazine is an intravenously administered prodrug requiring hepatic activation, while TMZ is an orally bioavailable agent that spontaneously converts to MTIC at physiological pH, leading to distinct pharmacokinetic profiles and tissue distribution, including superior CNS penetration for TMZ [3]. Therefore, selection between these agents must be guided by specific clinical or experimental context, rather than assumed mechanistic equivalence.

Quantitative Differentiation Guide for 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide: Comparator-Backed Evidence for Procurement Decisions


Differential Cytotoxicity in NRAS vs. BRAF Mutant Melanoma: A Head-to-Head Comparison with Temozolomide

In a direct head-to-head comparison using cell proliferation assays on a panel of melanoma cell lines, Dacarbazine (DTIC) exhibited a significant differential response based on NRAS and BRAF mutational status, whereas its active-metabolite-sharing analog Temozolomide (TMZ) did not. Specifically, NRAS mutant cells were more sensitive to DTIC-mediated growth inhibition compared to BRAF mutant cells, a difference not observed with TMZ treatment [1]. This indicates that the cytotoxic mechanism of DTIC involves additional targets or pathways beyond the shared MTIC-mediated DNA methylation, a distinction critical for researchers investigating genotype-directed therapies.

Melanoma Oncology Pharmacogenomics

Validated Clinical Efficacy in Hodgkin Lymphoma: ABVD Regimen Achieves High Complete Response Rates

Dacarbazine is an indispensable component of the ABVD regimen (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine), a standard first-line therapy for advanced classical Hodgkin lymphoma (HL). Clinical trials have consistently demonstrated that ABVD achieves complete response (CR) rates ranging from 70% to 85% [1]. The removal of Dacarbazine from this regimen (resulting in ABV) led to inferior outcomes, underscoring its essential role. In contrast, while Temozolomide has shown activity in refractory HL as a single agent, it has not been established as an equivalent substitute for Dacarbazine within the ABVD backbone and lacks comparable Phase III data supporting this specific combination use [2].

Hodgkin Lymphoma Hematology Clinical Trial

Physicochemical Profile: Stability and Solubility Differentiate Dacarbazine from Oral Analogs for Formulation Development

Dacarbazine is highly light- and heat-sensitive, requiring storage at 2-8°C or -20°C and protection from light to prevent decomposition . This is a key differentiator from its oral analog Temozolomide, which is stable at room temperature and formulated as an oral capsule due to its spontaneous activation at physiological pH. Dacarbazine's solubility is limited; it is slightly soluble in water, with vendor specifications reporting solubility of <1 mg/mL in water and ethanol, and 3 mg/mL in DMSO . This low aqueous solubility necessitates intravenous administration and presents a challenge for formulation development, such as for topical or nanoparticle-based delivery systems. Its melting point is reported in the range of 199-212°C, with decomposition occurring upon melting [1].

Pharmaceutics Formulation Science Analytical Chemistry

Meta-Analysis Confirms Comparable but Not Superior Efficacy to Temozolomide in Metastatic Melanoma

In the treatment of metastatic malignant melanoma, a meta-analysis of randomized controlled trials demonstrated that Dacarbazine (DTIC) monotherapy achieves an objective response rate (ORR) of approximately 16.9% (95% CI: 14.7-19.1%) [1]. A separate systematic review and meta-analysis directly comparing Dacarbazine to its oral counterpart Temozolomide (TMZ) concluded that the two agents have equal efficacy in terms of response rates and overall survival, with no significant difference reported [2]. This equivalence means that the selection between the two agents in this indication is often driven by factors other than efficacy, such as route of administration (IV vs. oral), patient convenience, or specific clinical trial protocols.

Melanoma Meta-Analysis Clinical Efficacy

Differential Activity in Post-Immunotherapy Setting: A Signal for Enhanced Response with DTIC/TMZ

A recent (2023) case series and meta-analysis evaluated the effectiveness of Dacarbazine (DTIC) or Temozolomide (TMZ) therapy in patients with advanced malignant melanoma after prior treatment with immune checkpoint inhibitors (CPIs). The meta-analysis, comparing outcomes for DTIC/TMZ after CPI treatment versus no prior immunotherapy, revealed a higher real-world response rate for the prior-CPI treated group, with an Odds Ratio of 2.24 (95% Confidence Interval: 1.04–4.86) [1]. While this analysis combined DTIC and TMZ data, it provides a crucial and recent benchmark for the activity of these methylating agents in the modern immunotherapy era, a context where their role is being redefined. Pooled data from 345 patients showed a median real-world progression-free survival (rwPFS) of 1.9 months and overall survival (OS) of 6.0 months [1].

Immuno-Oncology Melanoma Treatment Sequencing

Analytical Quality Control: High-Purity Reference Standards Enable Reliable Bioanalysis

For quantitative bioanalysis, the use of a high-purity reference standard is critical. Validated HPLC and LC-MS/MS methods for quantifying Dacarbazine and its metabolites in biological matrices (e.g., plasma, urine, skin permeates) rely on certified reference materials [1]. Commercially available analytical standards of Dacarbazine are typically characterized by HPLC with purity specifications of ≥98% or ≥99% . A validated hydrophilic interaction LC-MS/MS method, for instance, achieved a quantifiable range of 0.5 to 500 ng/mL for Dacarbazine in human plasma, demonstrating the sensitivity required for pharmacokinetic studies [1]. The procurement of a high-purity, well-characterized standard is non-negotiable for developing and validating such assays, ensuring accurate quantification and regulatory compliance.

Analytical Chemistry Bioanalysis Quality Control

Optimal Research and Industrial Application Scenarios for 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide Based on Evidence


Investigating Genotype-Specific Cytotoxicity in Melanoma Models

Use 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (Dacarbazine) as a tool compound to probe differential sensitivity between NRAS and BRAF mutant melanoma cell lines. As demonstrated by Petti et al. (2014), Dacarbazine exhibits a genotype-dependent effect that is not observed with Temozolomide, making it uniquely suited for studies aimed at understanding mechanisms of resistance and identifying predictive biomarkers for methylating agent therapy in melanoma [1]. Researchers should include both NRAS and BRAF mutant lines as controls to validate this differential effect.

Developing and Validating Bioanalytical Methods for Pharmacokinetic Studies

Employ a high-purity (≥98%) analytical standard of 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide to develop and validate HPLC-UV or LC-MS/MS methods for quantifying the drug and its metabolites in biological fluids. The validated method by Liu et al. (2008) provides a benchmark for sensitivity (0.5-500 ng/mL in plasma) and is essential for characterizing the pharmacokinetic profile of Dacarbazine in preclinical models or clinical trials [2]. This scenario is critical for any investigation involving novel formulations or combination therapies.

Procuring Active Pharmaceutical Ingredient (API) for Hodgkin Lymphoma Combination Therapy Research

For preclinical or translational research focused on classical Hodgkin lymphoma, procure 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide to replicate the ABVD (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine) regimen. This compound is an irreplaceable component of this curative combination, which achieves complete response rates of 70-85% in the front-line setting [3]. Substitution with Temozolomide or other alkylating agents would not accurately model the standard of care and would compromise the translational validity of the research.

Designing Clinical Trials for Post-Immunotherapy Sequencing in Advanced Melanoma

Use 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (or its oral analog Temozolomide) as a control arm or backbone therapy in clinical trials investigating novel agents or combinations in patients with advanced melanoma who have progressed on immune checkpoint inhibitors. The recent meta-analysis by Rydén et al. (2024) provides contemporary real-world efficacy benchmarks (e.g., median rwPFS of 1.9 months, OS of 6.0 months) and suggests a potentially enhanced response rate in the post-CPI setting (OR=2.24), offering a data-driven foundation for trial design and statistical planning [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.